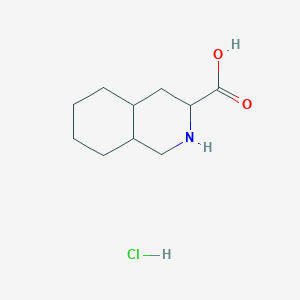
Decahydro-isoquinoline-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydro-isoquinoline-3-carboxylic acid hydrochloride (DIHC) is an organic compound that has a variety of uses in the scientific community. It is a colorless and odorless solid that is soluble in water and ethanol, and is a common reagent used in organic synthesis. DIHC is also used as a starting material in the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
Target of Action
Decahydro-isoquinoline-3-carboxylic acid hydrochloride (DIQCA) is primarily targeted against various plant bacteria. It has demonstrated significant antibacterial activity against Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), X. oryzae pv. oryzicola (Xoc), X. campestris pv. campestris (Xcc), P. carotovorum subsp. carotovorum (Pcc), and X. fragariae (Xf) .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to significant changes in their morphology and function . For instance, treatment of Ac cells with DIQCA at a concentration of 25 μg/mL resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity .
Biochemical Pathways
It is known that the compound inhibits the motility and exopolysaccharides production of ac, and prevents biofilm formation . These effects suggest that DIQCA may interfere with key bacterial processes and pathways, thereby exerting its antibacterial activity.
Result of Action
DIQCA has demonstrated potent antibacterial activity, with EC50 values ranging from 8.38 to 17.35 μg/mL . Furthermore, DIQCA exhibited a potent protective effect against Ac, with an efficacy of 68.56% at 200 μg/mL . These results suggest that DIQCA holds promise as a lead compound with antibacterial properties against plant diseases.
Action Environment
It is known that the incidence of bacterial diseases continues to rise due to changing cropping patterns and global climate warming . Therefore, it is plausible that environmental factors may influence the action and efficacy of DIQCA.
Avantages Et Limitations Des Expériences En Laboratoire
Decahydro-isoquinoline-3-carboxylic acid hydrochloride has several advantages for use in lab experiments. It is a colorless and odorless solid that is soluble in water and ethanol, which makes it easy to work with. Additionally, it is relatively inexpensive, and is available from a variety of suppliers. However, Decahydro-isoquinoline-3-carboxylic acid hydrochloride is toxic and should be handled with care.
Orientations Futures
In the future, Decahydro-isoquinoline-3-carboxylic acid hydrochloride may be used in the development of new pharmaceuticals and agrochemicals, as well as in the study of enzyme-inhibitor interactions. Additionally, it may be used in the study of neurodegenerative diseases, and in the development of new treatments for these diseases. Finally, Decahydro-isoquinoline-3-carboxylic acid hydrochloride may be used in the development of new methods for synthesizing organic compounds.
Méthodes De Synthèse
Decahydro-isoquinoline-3-carboxylic acid hydrochloride is typically synthesized through the reaction of decahydro-isoquinoline-3-carboxylic acid (DIQA) with hydrochloric acid. This reaction is carried out in an inert atmosphere and at a temperature of 80-90°C, and yields Decahydro-isoquinoline-3-carboxylic acid hydrochloride as the final product.
Applications De Recherche Scientifique
Decahydro-isoquinoline-3-carboxylic acid hydrochloride is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme-catalyzed reactions, and the investigation of enzyme-inhibitor interactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Propriétés
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h7-9,11H,1-6H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPVXZBGHNSXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNC(CC2C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydro-isoquinoline-3-carboxylic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345634.png)
![2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345637.png)
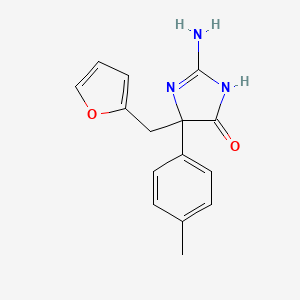

![2-Amino-5-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345658.png)
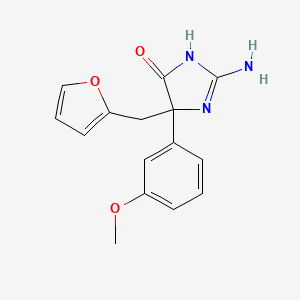
![2-Amino-5-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345679.png)
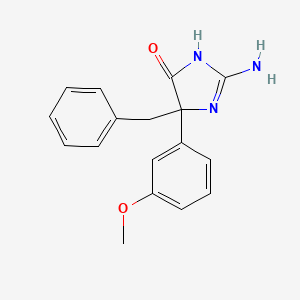
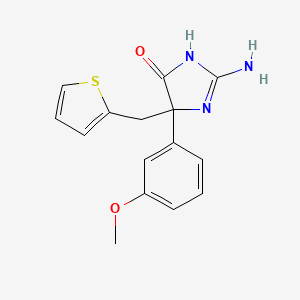
![2-Amino-5-[(3-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345689.png)
![2-Amino-5-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345695.png)
![2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345704.png)
![2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345715.png)
![2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345716.png)